molecular formula C16H13N5O3 B2362994 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034538-55-9

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2362994
CAS No.: 2034538-55-9
M. Wt: 323.312
InChI Key: NNCPZJMMJGFIAL-UHFFFAOYSA-N
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Description

The compound N-(5-methylisoxazol-3-yl)acetamide is a type of amide-containing compound. The supramolecular architectures of such compounds are highly dependent on the side-chain substituents . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .


Chemical Reactions Analysis

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide represents a unique chemical structure that serves as a foundational core for various scientific research applications, particularly in the field of medicinal chemistry and organic synthesis. The compound's intricate architecture, embodying isoxazole, oxadiazole, and indole moieties, positions it as a critical entity for exploring novel pharmaceutical agents and synthetic methodologies.

1. Catalytic Activation and Synthetic Utility

The compound's relevance is underscored in studies focusing on catalytic processes and synthetic versatility. For instance, derivatives of the 5-methylisoxazole-3-carboxamide motif have been utilized in Pd-catalyzed C(sp(3))-H bond activation. This process facilitates the synthesis of γ-substituted non-natural amino acids through selective arylation and alkylation, showcasing the compound's potential in generating biologically active molecules (Pasunooti et al., 2015).

2. Bioisosteric Applications in Drug Design

The presence of oxadiazole rings, a common feature in this compound, is a subject of significant interest due to their bioisosteric properties. Oxadiazoles are known to serve as bioisosteric replacements for ester and amide functionalities in drug molecules, contributing to the discovery of compounds with enhanced biological activities and favorable pharmacokinetic profiles. This aspect is particularly relevant in the design of new antitumor agents, highlighting the compound's utility in medicinal chemistry (Boström et al., 2012).

3. Antimicrobial and Antiproliferative Properties

Research has also delved into the antimicrobial and antiproliferative potentials of compounds containing similar structural frameworks. For example, novel compounds featuring the indole moiety linked to the pyrazole scaffold have been investigated for their cytotoxicity against various human cancer cell lines, demonstrating the significance of the indole core in the development of anticancer drugs (Hassan et al., 2021).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCPZJMMJGFIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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